![molecular formula C11H9N5O B4331200 7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 71347-43-8](/img/structure/B4331200.png)
7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
Overview
Description
7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, commonly known as MPTT, is a heterocyclic compound with a triazole ring system. It has gained significant attention in recent years due to its potential applications in scientific research. MPTT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of MPTT is not fully understood. However, it has been proposed that MPTT exerts its biological effects through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase. MPTT has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
MPTT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. MPTT has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPTT in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of experiments. However, one of the limitations of using MPTT is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of MPTT.
Future Directions
There are several future directions for the research of MPTT. One potential area of research is the development of MPTT-based antimicrobial agents. Another potential area of research is the development of MPTT-based anticancer agents. Further studies are also needed to determine the mechanism of action of MPTT and its potential side effects. Overall, the potential applications of MPTT in scientific research make it a promising candidate for further investigation.
Scientific Research Applications
MPTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. MPTT has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
properties
IUPAC Name |
7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-9-4-2-8(3-5-9)10-6-13-16-7-12-15-11(16)14-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVBCBTECXSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221542 | |
Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
CAS RN |
71347-43-8 | |
Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071347438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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